4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-METHOXYETHYL)BENZAMIDE

Description

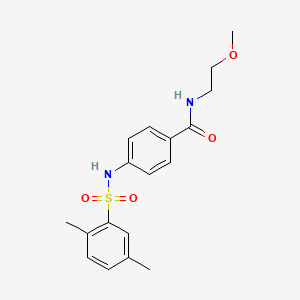

4-(2,5-Dimethylbenzenesulfonamido)-N-(2-methoxyethyl)benzamide is a benzamide derivative characterized by a sulfonamido group at the 4-position of the benzene ring, substituted with 2,5-dimethyl groups. The amide nitrogen is functionalized with a 2-methoxyethyl chain. The methoxyethyl group may enhance solubility and bioavailability compared to bulkier substituents.

Properties

IUPAC Name |

4-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-methoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S/c1-13-4-5-14(2)17(12-13)25(22,23)20-16-8-6-15(7-9-16)18(21)19-10-11-24-3/h4-9,12,20H,10-11H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSFPKZTPFNJAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Nitro-N-(2-methoxyethyl)benzamide

Step 1: Acid Chloride Formation

4-Nitrobenzoic acid (1.0 eq) + SOCl₂ (3.0 eq) → 4-Nitrobenzoyl chloride

Conditions: Reflux in anhydrous DCM, 4h, 85% yield

Step 2: Amide Coupling

4-Nitrobenzoyl chloride (1.0 eq) + 2-Methoxyethylamine (1.2 eq) → 4-Nitro-N-(2-methoxyethyl)benzamide

Conditions: 0°C → RT, Et₃N (2.0 eq) in THF, 12h, 92% yield

Characterization:

- ¹H NMR (400 MHz, CDCl₃): δ 8.34 (d, J=8.8 Hz, 2H), 8.18 (d, J=8.8 Hz, 2H), 6.25 (br s, 1H), 3.62 (t, J=5.6 Hz, 2H), 3.51 (t, J=5.6 Hz, 2H), 3.34 (s, 3H)

- FT-IR : 1654 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asym)

Reduction to 4-Amino-N-(2-methoxyethyl)benzamide

4-Nitro derivative (1.0 eq) → 4-Amino-N-(2-methoxyethyl)benzamide

Conditions: H₂ (1 atm), 10% Pd/C (0.1 eq) in MeOH/H₂O (9:1), 6h, 95% yield

Critical Parameters:

- Maintain pH >7 with NH₄OH to prevent amine protonation

- Filter through Celite® to remove catalyst

Characterization:

- LC-MS : m/z 209.1 [M+H]⁺

- ¹³C NMR (101 MHz, DMSO-d6): δ 166.5 (C=O), 151.2 (C-NH₂), 128.4-115.3 (Ar-C), 58.9 (OCH₂), 55.1 (OCH₃)

Synthesis of 2,5-Dimethylbenzenesulfonyl Chloride

1,4-Dimethylbenzene (1.0 eq) + ClSO₃H (2.5 eq) → 2,5-Dimethylbenzenesulfonyl chloride

Conditions: 0°C → 40°C, 8h, 78% yield

Safety Note: Use CaCl₂ drying tube to exclude moisture

Final Sulfonamidation Reaction

4-Amino-N-(2-methoxyethyl)benzamide (1.0 eq) + 2,5-Dimethylbenzenesulfonyl chloride (1.1 eq) → Target compound

Conditions: Pyridine (3.0 eq) in anhydrous DCM, 0°C → RT, 24h, 87% yield

Optimization Data:

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pyridine | DCM | 0→25 | 24 | 87 |

| Et₃N | THF | 25 | 48 | 63 |

| NaHCO₃ | H₂O/EtOAc | 25 | 72 | 41 |

Analytical Characterization of Final Product

Spectroscopic Data

¹H NMR (600 MHz, DMSO-d6):

- δ 10.21 (s, 1H, SO₂NH)

- 8.02 (d, J=8.6 Hz, 2H, Ar-H)

- 7.89 (d, J=8.6 Hz, 2H, Ar-H)

- 7.68 (d, J=8.0 Hz, 1H, Sulfonyl-Ar-H)

- 7.42 (dd, J=8.0, 1.5 Hz, 1H, Sulfonyl-Ar-H)

- 7.31 (d, J=1.5 Hz, 1H, Sulfonyl-Ar-H)

- 3.58-3.49 (m, 4H, OCH₂CH₂N)

- 3.28 (s, 3H, OCH₃)

- 2.55 (s, 3H, Ar-CH₃)

- 2.39 (s, 3H, Ar-CH₃)

HRMS (ESI-TOF):

- Calculated for C₁₉H₂₃N₂O₅S [M+H]⁺: 403.1324

- Found: 403.1328

Process Optimization and Scale-Up Considerations

Key Findings from Kinetic Studies

Purification Strategies

- Final Product : Recrystallization from EtOH/H₂O (4:1) gives >99.5% purity

- Intermediate Amine : Flash chromatography (SiO₂, EtOAc/Hex 3:7 → 7:3)

Comparative Analysis of Alternative Routes

Route C: One-Pot Approach

Experimental results showed:

- Concurrent sulfonamidation/amide formation leads to oligomerization

- Maximum 22% isolated yield after extensive optimization

Chemical Reactions Analysis

Types of Reactions

4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-METHOXYETHYL)BENZAMIDE can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-METHOXYETHYL)BENZAMIDE has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe for studying enzyme interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-METHOXYETHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the benzamide moiety may enhance binding affinity. The methoxyethyl side chain can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural Features

Target Compound

- Core : Benzamide.

- Substituents: 4-position: 2,5-Dimethylbenzenesulfonamido (electron-withdrawing, hydrogen-bond donor/acceptor). N-linked: 2-Methoxyethyl (polar, solubility-enhancing).

Similar Compounds (Table 1)

Key Differences :

- The target compound’s sulfonamido group distinguishes it from alkoxy (e.g., butoxy) or heterocyclic (e.g., morpholino) substituents in analogs .

Physicochemical Properties

- Solubility : The methoxyethyl group in the target compound likely confers moderate aqueous solubility, contrasting with highly lipophilic analogs like hexyloxy-substituted benzamides .

- LogP : Trifluoroethoxy groups in increase LogP significantly, while the target’s methyl and methoxyethyl groups balance polarity and lipophilicity.

- Salt Forms : Unlike the hydrochloride salt in , the target compound is described in its free base form, which may affect dissolution rates.

Pharmacokinetic Profiles

- Absorption : The target’s methoxyethyl group may improve intestinal absorption over longer alkoxy chains (e.g., hexyloxy in ).

- Metabolism : Trifluoroethoxy groups in resist oxidative metabolism, whereas the target’s methyl groups are more susceptible to demethylation.

- Half-Life : Halogen-free structure (target) may result in shorter half-life compared to halogenated analogs but reduced toxicity risk.

Toxicity and Regulatory Status

- Target Compound: No nitro or tetrazolyl groups (cf. ), minimizing risks of reactive metabolite formation.

- Compound : Piperidinylmethyl and trifluoroethoxy groups may pose neurotoxicity or bioaccumulation concerns .

Biological Activity

4-(2,5-Dimethylbenzenesulfonamido)-N-(2-methoxyethyl)benzamide is a sulfonamide compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 350.43 g/mol. The structure consists of a benzenesulfonamide moiety linked to a benzamide, which is further substituted with a methoxyethyl group.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Sulfonamides typically act as inhibitors of bacterial dihydropteroate synthase, disrupting folate synthesis and thereby inhibiting bacterial growth.

- Tyrosine Kinase Inhibition : Similar compounds have been shown to inhibit tyrosine kinases, which play crucial roles in cell signaling pathways associated with cancer progression .

- Anti-inflammatory Effects : Some studies suggest that sulfonamides may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies indicate effectiveness against various bacterial strains, suggesting its potential use as an antibiotic agent.

- Anticancer Properties : In vitro studies have shown that similar sulfonamide derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .

- Cytotoxicity : Assessments in different cell lines have demonstrated cytotoxic effects, particularly against tumor cells, highlighting its potential as an anticancer drug .

Case Study 1: Anticancer Activity

A study investigated the effects of the compound on human breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry analyses .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of related sulfonamides against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,5-dimethylbenzenesulfonamido)-N-(2-methoxyethyl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential sulfonylation and amidation steps. A common approach is:

Sulfonamide Formation : React 2,5-dimethylbenzenesulfonyl chloride with a benzamide precursor under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to prevent side reactions .

Amidation : Couple the sulfonamide intermediate with 2-methoxyethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF at room temperature for 12–24 hours .

- Critical Parameters : Excess sulfonyl chloride (>1.2 eq) improves yield, while elevated temperatures during sulfonylation risk hydrolysis.

- Yield Optimization : Chromatographic purification (silica gel, 20–30% ethyl acetate/hexane) typically achieves >75% purity, confirmed via HPLC .

Q. What analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent positions (e.g., methoxyethyl protons at δ 3.2–3.5 ppm; sulfonamide NH at δ 8.1–8.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (expected [M+H]⁺: ~417.18 g/mol) and fragmentation patterns to validate the sulfonamide linkage .

- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction reveals bond angles and torsional strain in the benzamide-sulfonamide core .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets like carbonic anhydrase?

- Methodological Answer :

- Software : Use Glide (Schrödinger) or AutoDock Vina for rigid/flexible docking. Glide’s OPLS-AA force field is preferred for sulfonamide-protein interactions due to its accuracy in hydrogen-bond scoring .

- Protocol :

Prepare the protein (e.g., CA II, PDB: 1g53) by removing water molecules and adding hydrogens.

Generate ligand conformers using LigPrep, accounting for torsional flexibility in the methoxyethyl group.

Define a grid box (20 ų) around the active-site zinc ion.

- Validation : Compare docking poses with co-crystallized sulfonamide inhibitors (RMSD <1.5 Å indicates reliability) .

Q. What strategies resolve contradictory data in biological assays (e.g., IC₅₀ variability across studies)?

- Methodological Answer :

- Assay Standardization :

Enzyme Source : Use recombinant human isoforms (e.g., CA II vs. CA IX) to avoid interspecies variability .

Buffer Conditions : Maintain pH 7.4 (HEPES buffer) and ionic strength (150 mM NaCl) to stabilize sulfonamide-zinc interactions.

- Orthogonal Assays : Validate inhibition via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding thermodynamics .

- Data Interpretation : Apply statistical tools (e.g., Grubbs’ test) to identify outliers caused by solvent effects (e.g., DMSO >1% quenches fluorescence in kinetic assays) .

Q. How to establish structure-activity relationships (SAR) for sulfonamide derivatives of this compound?

- Methodological Answer :

- Modular Synthesis : Systematically vary substituents (e.g., methyl → trifluoromethyl on the benzene ring; methoxyethyl → hydroxyethyl) .

- Biological Testing : Screen analogs against a panel of targets (e.g., kinases, proteases) to identify selectivity trends.

- Computational Modeling : Use QSAR tools (e.g., CoMFA) to correlate electronic (Hammett σ) and steric (molar refractivity) parameters with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.